molecular formula C9H9NO3 B14860227 6-Acetyl-4-methylpyridine-2-carboxylic acid

6-Acetyl-4-methylpyridine-2-carboxylic acid

Cat. No.: B14860227
M. Wt: 179.17 g/mol
InChI Key: FDRTTYSKWYPHKK-UHFFFAOYSA-N
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Description

6-Acetyl-4-methylpyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an acetyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-methylpyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Another approach involves the use of Grignard reagents, where 4-methylpyridine-2-carboxylic acid is reacted with an acetyl chloride in the presence of a Grignard reagent such as methylmagnesium bromide. This method also requires careful control of reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation reactions using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. The final product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetyl-4-methylpyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Acetyl-4-methylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine-2-carboxylic acid: Lacks the acetyl group at the 6th position.

    6-Methylpyridine-2-carboxylic acid: Lacks the acetyl group and has a methyl group at the 6th position instead.

    2-Acetyl-4-methylpyridine: Lacks the carboxylic acid group at the 2nd position.

Uniqueness

6-Acetyl-4-methylpyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-acetyl-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-5-3-7(6(2)11)10-8(4-5)9(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

FDRTTYSKWYPHKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)O)C(=O)C

Origin of Product

United States

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